ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a 1,3-thiazole core linked to a benzimidazole moiety via a sulfanyl-acetamide bridge. Its synthesis typically involves multi-step protocols starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), which undergoes hydrazide formation, cyclization, and subsequent electrophilic substitution reactions .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-2-23-14(22)7-10-8-24-15(17-10)20-13(21)9-25-16-18-11-5-3-4-6-12(11)19-16/h3-6,8H,2,7,9H2,1H3,(H,18,19)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPZJEUOLGFSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-iodobenzaldehyde in the presence of copper(I) iodide, 1,10-phenanthroline, potassium carbonate, and dimethylformamide (DMF) at 140°C for 18 hours . The final product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzimidazole or thiazole derivatives .
Scientific Research Applications
Ethyl (2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. The thiazole ring can interact with enzymes, altering their activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Modifications in Thiazole-Acetate Derivatives
Several analogs share the ethyl thiazol-4-yl acetate backbone but differ in substituents at the 2-position of the thiazole ring. Key examples include:
Key Observations :
- Bioactivity : The benzimidazole-containing compound exhibits broader biological activity (e.g., antimicrobial, enzyme inhibition) compared to nitro- or methoxy-substituted analogs, likely due to the benzimidazole ring's ability to participate in π-π stacking and hydrogen bonding with biological targets .
- Electronic Effects : Nitro-substituted derivatives (e.g., 4-nitrophenylsulfonyl) exhibit stronger electron-withdrawing effects, increasing acidity (pKa ~6.21) and reactivity in nucleophilic substitution reactions .
- Solubility: Methoxy-substituted analogs show improved solubility in ethanol and DMSO, making them more suitable for drug formulation .
Benzimidazole-Thiazole Hybrids vs. Other Heterocyclic Systems
Compounds with triazole or oxadiazole rings instead of benzimidazole demonstrate distinct properties:
Key Observations :
- The benzimidazole-thiazole hybrid shows superior antifungal activity compared to triazole or oxadiazole analogs, attributed to the benzimidazole's ability to disrupt fungal membrane integrity .
- Triazole-thiazole hybrids are more selective toward cancer cells due to their ability to chelate metal ions in tumor microenvironments .
Sulfonyl vs. Acetyl Linkers
The nature of the linker between the thiazole and aromatic/heterocyclic groups significantly impacts bioactivity:
Biological Activity
Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O3S2, with a molecular weight of 376.45 g/mol. The compound features a benzimidazole moiety linked to a thiazole ring, which is known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O3S2 |
| Molecular Weight | 376.45 g/mol |
| IUPAC Name | Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl}acetate |
| CAS Number | 833437-98-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with thiazole carboxylates under controlled conditions. The reaction often requires specific catalysts and solvents to achieve high yields and purity.
Antimicrobial Activity
Research has shown that compounds containing benzimidazole and thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that this compound displayed inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cell lines, with IC50 values reported between 10 to 25 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The compound exhibited IC50 values in the low micromolar range for COX-1 and COX-2 inhibition.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity. This compound was among the most potent compounds tested against Gram-positive bacteria .
- Anticancer Activity : A recent investigation highlighted the anticancer effects of this compound on various human cancer cell lines. The study found that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
